Lipophilicity Advantage Over Unsubstituted Analog
The predicted log P of 4‑tert‑butylpiperidine‑1‑sulfonyl chloride (2.8 ) is approximately 1.5‑2.0 units higher than that of piperidine‑1‑sulfonyl chloride (predicted log P ~1.0–1.3 ). This difference is consistent with the additive contribution of a tert‑butyl group (~1.8 log P increment). The higher lipophilicity indicates superior membrane permeability potential for derived sulfonamide candidates and may reduce aqueous solubility, which is advantageous when lipophilic intermediates are required.
| Evidence Dimension | Predicted log P (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | log P = 2.8 (Chembase) / 2.23 (ChemScene) |
| Comparator Or Baseline | Piperidine‑1‑sulfonyl chloride (CAS 35856‑62‑3): predicted log P ~1.0–1.3 |
| Quantified Difference | Δlog P ≈ +1.5 to +1.8 |
| Conditions | In silico prediction (ALogP, XLogP3); no experimental log P available. |
Why This Matters
Procurement of the tert‑butyl analog is justified when the synthetic target demands higher log D for membrane penetration or when aqueous solubility of the unsubstituted analog is too high for downstream processing.
- [1] Chembase.cn. 4-tert-Butylpiperidine-1-sulfonyl chloride. logP 2.806. View Source
